

(R)-Bromoenol Lactone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-Bromoenol lactone

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(R)-Bromoenol lactone (R-BEL) is a powerful research tool primarily known for its role as a potent, irreversible, and mechanism-based inhibitor of calcium-independent phospholipase A2y (iPLA2y). This guide provides an in-depth overview of its chemical properties, mechanism of action, experimental applications, and its role in cellular signaling pathways, tailored for researchers, scientists, and drug development professionals.

Core Properties and Data

(R)-Bromoenol lactone is a chiral molecule with the molecular formula $C_{16}H_{13}BrO_2$. Its fundamental properties are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Weight	317.18 g/mol	[1]
Molecular Formula	$C_{16}H_{13}BrO_2$	[2]
CAS Number	478288-90-3	[2]
Synonyms	(R)-BEL, (3R,6E)-6-(Bromomethylidene)-3-naphthalen-1-yloxan-2-one	[2]
Appearance	Solution in methyl acetate	[2]

Quantitative Data: Inhibition and Solubility

The inhibitory activity of **(R)-Bromoenol lactone** against its primary target and other enzymes, as well as its solubility in common laboratory solvents, are critical data points for experimental design.

Parameter	Value	Target/Solvent	Reference
IC ₅₀	~0.6 µM	Human recombinant iPLA2γ	[2][3]
IC ₅₀	7.2 µM	TRPC6 channels	[4]
IC ₅₀	10.6 µM	TRPC5 channels	[4]
IC ₅₀	364.0 ± 34.2 nM	Histamine-induced inositol phosphate production (PLC activity)	[5]
Solubility	50 mg/mL	DMF	[2]
Solubility	25 mg/mL	DMSO	[2]
Solubility	5 mg/mL	Ethanol	[2]
Solubility	0.05 mg/mL	PBS (pH 7.2)	[2]

Mechanism of Action and Biological Role

(R)-Bromoenol lactone acts as a mechanism-based inhibitor of iPLA2γ. This enzyme is crucial for the hydrolysis of phospholipids, releasing fatty acids and lysophospholipids that are involved in a variety of cellular processes. The primary mechanism of (R)-BEL involves its irreversible binding to the active site of iPLA2γ, leading to the inactivation of the enzyme.

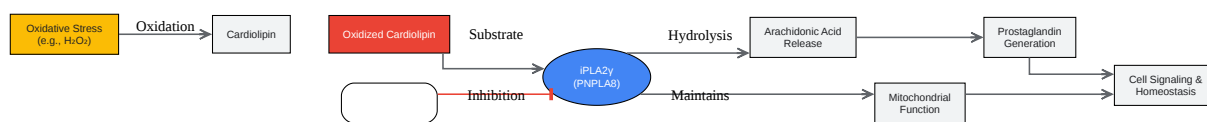
It is important to note that while (R)-BEL is selective for iPLA2γ, it does not inhibit iPLA2β except at higher concentrations (20-30 µM)[2]. However, researchers should be aware of potential off-target effects. Studies have shown that bromoenol lactone can also inhibit other enzymes, such as phosphatidate phosphohydrolase-1 (PAP-1), and may induce apoptosis in long-term cell culture experiments[6]. Furthermore, it has been observed to inhibit voltage-

gated Ca^{2+} and transient receptor potential canonical (TRPC) channels in an iPLA2-independent manner[4][5].

Signaling Pathways Involving iPLA2y

The inhibition of iPLA2y by **(R)-Bromo-enol lactone** has been instrumental in elucidating the role of this enzyme in various signaling pathways. iPLA2y is localized to the mitochondria and peroxisomes and is involved in maintaining lipid homeostasis in these organelles[7]. Its activity is linked to mitochondrial bioenergetics, the release of signaling molecules from oxidized cardiolipin, and the production of lipid second messengers[8][9].

The following diagram illustrates a simplified signaling pathway involving iPLA2y and its downstream effects, which can be investigated using **(R)-Bromo-enol lactone**.



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Caption: Simplified iPLA2y signaling pathway and the inhibitory action of **(R)-Bromo-enol lactone**.

Experimental Protocols

While a specific, detailed synthesis protocol for **(R)-Bromo-enol lactone** is not readily available in the reviewed literature, its application in various experimental settings has been described. Below are outlines of methodologies used in key experiments.

Inhibition of Prostaglandin Generation in Rat Mesangial Cells

This protocol describes the use of **(R)-Bromo-enol lactone** to investigate the role of iPLA2 in prostaglandin E2 generation induced by interleukin-1 β and dibutyryl cAMP[10].

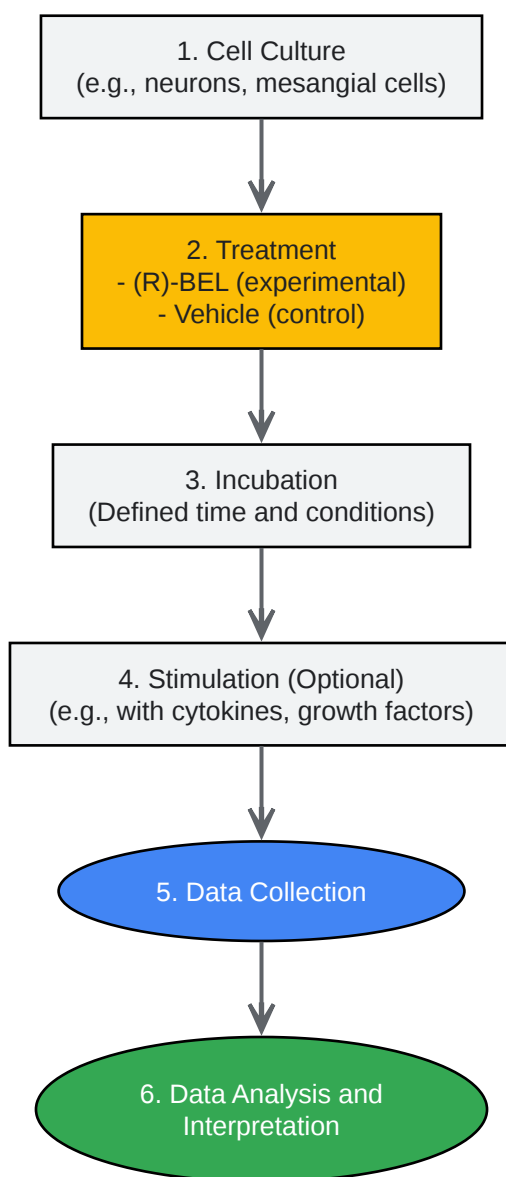
- Cell Culture: Rat mesangial cells are cultured to confluence in appropriate media.
- Pre-incubation: Cells are pre-incubated with varying concentrations of **(R)-Bromoenol lactone** for a specified time.
- Stimulation: The cells are then stimulated with interleukin-1 β or dibutyryl cAMP to induce prostaglandin generation.
- Measurement of Prostaglandin E2: The supernatant is collected, and the concentration of prostaglandin E2 is measured using an appropriate immunoassay.
- iPLA2 Activity Assay: Cell lysates are prepared to measure iPLA2 activity to confirm the inhibitory effect of **(R)-Bromoenol lactone**.

Assessment of Neurite Outgrowth in Cultured Cortical Neurons

This experimental approach uses **(R)-Bromoenol lactone** to study the role of iPLA2 in the development and neurite outgrowth of cortical neurons[11].

- Primary Neuron Culture: Cortical neurons are isolated from fetal rat brains and cultured in a suitable medium.
- Treatment: The cultured neurons are treated with different concentrations of **(R)-Bromoenol lactone** for various time points.
- Morphological Analysis: Changes in neuronal morphology, including neurite length and cell body integrity, are observed and quantified using microscopy and image analysis software.
- Viability and Apoptosis Assays: Cell viability is assessed using methods such as MTT assay, and apoptosis is detected by nuclear staining with DAPI or propidium iodide to evaluate the cytotoxic effects of the inhibitor.

The following diagram illustrates a general experimental workflow for studying the effects of **(R)-Bromoenol lactone** on a cellular process.



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Caption: General experimental workflow for investigating the effects of **(R)-Bromoenol lactone**.

Conclusion

(R)-Bromoenol lactone is an invaluable tool for investigating the physiological and pathological roles of iPLA2 γ . Its high potency and specificity, coupled with a growing body of literature on its applications, make it a cornerstone for research in areas such as mitochondrial function, lipid signaling, and inflammation. However, researchers must remain cognizant of its potential off-target effects and design experiments with appropriate controls to ensure the

validity of their conclusions. This guide provides a solid foundation for utilizing **(R)-Bromoenol lactone** effectively and responsibly in a research setting.

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